molecular formula C14H18N4O3S B2463287 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione CAS No. 491615-02-2

3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione

Katalognummer B2463287
CAS-Nummer: 491615-02-2
Molekulargewicht: 322.38
InChI-Schlüssel: WWDBCBOCHNZIHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, commonly known as MTA, is a purine analog that has gained attention in scientific research due to its potential therapeutic applications. MTA is a potent inhibitor of S-adenosylhomocysteine hydrolase (SAHH), an enzyme involved in the regulation of the methylation cycle, and has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects.

Wirkmechanismus

MTA exerts its effects by inhibiting 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, an enzyme involved in the regulation of the methylation cycle. 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione catalyzes the hydrolysis of S-adenosylhomocysteine (SAH), a byproduct of the methylation cycle that inhibits methyltransferase enzymes. By inhibiting 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, MTA increases the concentration of SAH, leading to the inhibition of methyltransferase enzymes and subsequent alterations in gene expression.
Biochemical and Physiological Effects
The inhibition of 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione by MTA results in a number of biochemical and physiological effects. One of the most notable effects is the inhibition of DNA and RNA methylation, which can lead to alterations in gene expression and cellular function. MTA has also been shown to induce apoptosis in cancer cells, reduce inflammation, and protect against neurodegeneration.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using MTA in lab experiments is its potent inhibitory effects on 3-Methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione, which allows for the study of the methylation cycle and its regulation. However, MTA can be difficult to synthesize and is relatively unstable, which can make it challenging to work with in the lab.

Zukünftige Richtungen

There are a number of potential future directions for research on MTA. One area of interest is the development of MTA-based therapies for cancer and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanisms of action of MTA and its effects on cellular function. Finally, the synthesis and stability of MTA could be improved to make it a more practical tool for lab experiments.

Synthesemethoden

MTA can be synthesized through a multi-step process starting with the reaction of 2,6-diaminopurine with 2-methylprop-2-en-1-ol to form the corresponding N6-alkylated purine. The N6-alkylated purine is then treated with 3-oxobutan-2-ylsulfanyl chloride to yield the desired MTA product.

Wissenschaftliche Forschungsanwendungen

MTA has been extensively studied for its potential therapeutic applications in various fields of scientific research. In cancer research, MTA has been shown to have anti-tumor effects by inducing apoptosis and inhibiting cell proliferation. MTA has also been investigated for its anti-inflammatory properties, with studies demonstrating its ability to reduce inflammation in models of arthritis and colitis. In addition, MTA has shown promise as a neuroprotective agent, with studies suggesting it may have potential in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O3S/c1-7(2)6-18-10-11(17(5)13(21)16-12(10)20)15-14(18)22-9(4)8(3)19/h9H,1,6H2,2-5H3,(H,16,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWDBCBOCHNZIHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C)SC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-8-[(1-methyl-2-oxopropyl)thio]-7-(2-methyl-2-propenyl)-3,7-dihydro-1H-purine-2,6-dione

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.